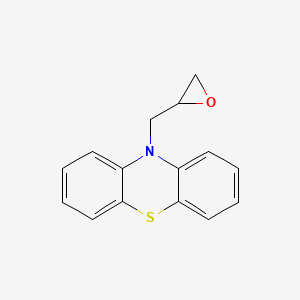

10-(Oxiran-2-ylmethyl)phenothiazine

Description

Structure

3D Structure

Properties

CAS No. |

2461-44-1 |

|---|---|

Molecular Formula |

C15H13NOS |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

10-(oxiran-2-ylmethyl)phenothiazine |

InChI |

InChI=1S/C15H13NOS/c1-3-7-14-12(5-1)16(9-11-10-17-11)13-6-2-4-8-15(13)18-14/h1-8,11H,9-10H2 |

InChI Key |

YPSVZBRVVWHLIY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CN2C3=CC=CC=C3SC4=CC=CC=C42 |

Origin of Product |

United States |

Photophysical and Photochemical Characterization of 10 Oxiran 2 Ylmethyl Phenothiazine

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of phenothiazine (B1677639) derivatives are dictated by the electronic structure of the tricyclic phenothiazine core. The substitution at the 10-position, in this case by an oxiran-2-ylmethyl group, is expected to have a minor, albeit noticeable, impact on these properties compared to the parent phenothiazine.

The UV-Visible absorption spectrum of 10-alkyl-phenothiazines is characterized by two primary absorption bands in the ultraviolet region. researchgate.net A shorter wavelength band, typically observed between 235-265 nm, is assigned to a π → π* transition. researchgate.net A longer wavelength band, appearing in the 290-345 nm range, is attributed mainly to a n → π* transition, which involves the non-bonding electron pairs on the sulfur atom within the phenothiazine ring. researchgate.net The position of these absorption maxima is generally not significantly affected by the polarity of the solvent. researchgate.net

For 10-(Oxiran-2-ylmethyl)phenothiazine, the absorption spectrum is expected to be very similar to that of other 10-alkylated phenothiazines. The oxiran-2-ylmethyl group is primarily an aliphatic substituent with a weak inductive effect, and thus it is not anticipated to cause a significant shift in the absorption bands compared to a simple alkyl group like methyl or ethyl.

Table 1: Representative UV-Visible Absorption Data for 10-Methylphenothiazine (B72558)

| Transition | Wavelength Range (nm) |

|---|---|

| π → π* | 235-265 |

Data is for 10-methylphenothiazine as a representative 10-alkyl-phenothiazine. researchgate.net

Phenothiazine derivatives are known to exhibit fluorescence, although the quantum yields are often low in solution at room temperature. nih.gov The primary deactivation pathways for the lowest excited singlet state (S₁) in these molecules are fluorescence and intersystem crossing to the triplet state (T₁). nih.govrsc.org The fluorescence quantum yield (Φf) is the ratio of the number of photons emitted through fluorescence to the number of photons absorbed. wikipedia.org

The nature of the substituent at the 10-position can influence the fluorescence quantum yield. For 10-(Oxiran-2-ylmethyl)phenothiazine, the oxirane ring is a flexible substituent, which could potentially introduce non-radiative decay pathways through vibrational and rotational motions, possibly leading to a low fluorescence quantum yield, similar to other 10-alkyl-phenothiazines. The polarity of the solvent can also play a role in the excited state deactivation pathways. nih.govacs.org

The excited state lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. For many N-substituted phenothiazines, the fluorescence decays can be fitted to a mono-exponential function, with lifetimes typically in the range of a few nanoseconds in organic solvents. researchgate.net For instance, 10-methylphenothiazine has a reported fluorescence lifetime of approximately 1.7 ns in toluene (B28343) and 2.1 ns in DMF. researchgate.net

The excited state lifetime of 10-(Oxiran-2-ylmethyl)phenothiazine is expected to be in a similar nanosecond range. The flexibility of the oxiran-2-ylmethyl side chain might slightly shorten the lifetime compared to a more rigid substituent by providing additional non-radiative decay channels.

Table 2: Representative Photophysical Data for 10-Methylphenothiazine in THF

| Parameter | Value | Reference |

|---|---|---|

| Fluorescence Lifetime (τF) | 1.84 ns | researchgate.net |

| Fluorescence Quantum Yield (Φf) | Low | nih.gov |

Data is for 10-methylphenothiazine as a representative 10-alkyl-phenothiazine.

Photoredox Properties and Mechanism of Radical Cation Formation

Phenothiazines are well-known for their electron-donating properties and their ability to form stable radical cations upon oxidation. nih.gov This is a key aspect of their photochemistry and is central to their application in various fields.

Cyclic voltammetry is a powerful technique to determine the redox potentials of molecules. For 10-alkyl-phenothiazines, the cyclic voltammograms typically show a reversible one-electron oxidation wave, corresponding to the formation of the stable phenothiazine radical cation. uky.eduresearchgate.net The potential at which this oxidation occurs is a measure of the electron-donating ability of the molecule. The nature of the N-alkyl substituent generally has a minor influence on the first oxidation potential.

For 10-(Oxiran-2-ylmethyl)phenothiazine, a reversible oxidation peak is expected, similar to other 10-alkyl derivatives. The electron-withdrawing character of the oxygen atom in the oxirane ring might slightly increase the oxidation potential compared to a simple alkyl group, making it marginally more difficult to oxidize.

Table 3: Representative First Oxidation Potentials for N-Alkyl-Phenothiazines

| Compound | Oxidation Potential (V vs. reference) | Reference |

|---|---|---|

| N-ethylphenothiazine (EPT) | 0.289 V vs. Cp₂Fe⁺/₀ | uky.edu |

The reference electrode and solvent system can affect the measured potential.

Transient absorption spectroscopy is used to detect and characterize short-lived excited states and reactive intermediates, such as radical cations, generated upon photoexcitation. The radical cation of phenothiazine and its derivatives exhibits characteristic strong absorption bands in the visible region of the spectrum. For the 10-methylphenothiazine radical cation (MPT⁺•), these bands are typically observed around 515-520 nm. acs.orgkoreascience.kr

Upon photo-irradiation, 10-(Oxiran-2-ylmethyl)phenothiazine is expected to undergo photoionization, especially in polar solvents, to form its radical cation. nih.gov This process would lead to the appearance of a transient absorption signal in the visible range, characteristic of the phenothiazine radical cation. The dynamics of the formation and decay of this radical cation can be monitored to understand the photochemical reaction pathways. The triplet excited state of phenothiazines, which is a precursor to the radical cation in some mechanisms, absorbs at around 460 nm. koreascience.kr

Table 4: Characteristic Transient Absorption Maxima for Phenothiazine Intermediates

| Intermediate | Absorption Maximum (nm) | Reference |

|---|---|---|

| Triplet State (³PTZ*) | ~460 | koreascience.kr |

Data is for representative phenothiazine derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopic Identification of Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.gov In the context of phenothiazine derivatives, EPR is instrumental in identifying the formation of radical cations, which are key intermediates in their photochemical reactions.

The EPR spectrum of the phenothiazine radical cation is complex and allows for the determination of its point-group symmetry in solution, which has been identified as Cs for both phenothiazine and 10-methylphenothiazine. rsc.org A partial assignment of the Raman bands for each radical cation has been achieved, and the analysis of the visible absorption band of the phenothiazine radical cation, supplemented by resonance Raman data, has provided information on its excited-state geometry. rsc.org

The detection of radical species is often accomplished using spin trapping techniques, where a short-lived radical reacts with a spin trap to form a more stable radical adduct that can be readily detected by EPR. nih.govnih.gov For instance, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap for detecting superoxide (B77818) radicals. nih.gov

Intermolecular Electron Transfer Dynamics with Co-initiators and Monomers

The photochemical activity of phenothiazine derivatives is often harnessed in photoinitiation systems for polymerization reactions. This process relies on intermolecular electron transfer between the excited state of the phenothiazine sensitizer (B1316253) and a co-initiator or a monomer.

Upon absorption of light, 10-(Oxiran-2-ylmethyl)phenothiazine is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. The triplet state is a potent electron donor. In the presence of a suitable electron acceptor, such as a co-initiator (e.g., an iodonium (B1229267) salt, an amine) or a monomer, an electron transfer reaction can occur.

The photophysical properties of phenothiazine derivatives, which dictate their electron transfer capabilities, are known to be influenced by the solvent and the nature of substituents on the phenothiazine ring. nih.gov

Quantum Chemical Calculations of Electronic Structure and Excited States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable tools for understanding the electronic structure and predicting the photophysical properties of molecules like 10-(Oxiran-2-ylmethyl)phenothiazine. nih.govsamipubco.comresearchgate.netmdpi.comresearchgate.net

These calculations can provide insights into:

Molecular Geometry: The optimized ground-state geometry of phenothiazine derivatives reveals a characteristic non-planar, butterfly structure for the tricyclic core. nih.govresearchgate.net

Electronic Energy Levels: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO is typically localized on the electron-rich phenothiazine ring, while the LUMO distribution depends on the substituents. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic absorption and emission properties. samipubco.comresearchgate.net

Excited States: Time-dependent DFT (TD-DFT) calculations can predict the energies and characteristics of the excited singlet and triplet states. nih.gov These calculations help in assigning the experimentally observed absorption and emission bands. For instance, TD-DFT calculations on a related N-phosphorylated phenothiazine derivative showed that the weak absorption in the 275-300 nm range corresponds to S₀ → S₁, S₀ → S₂, and S₀ → S₃ transitions. nih.gov The calculated emission corresponding to the S₁ → S₀ transition was also in good agreement with the experimental fluorescence spectrum. nih.gov

Reactivity Descriptors: DFT calculations can also be used to determine various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which provide insights into the molecule's chemical behavior. researchgate.net

The following table summarizes key parameters that can be obtained from quantum chemical calculations for phenothiazine derivatives, providing a framework for understanding the properties of 10-(Oxiran-2-ylmethyl)phenothiazine.

| Calculated Property | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; influences electronic absorption and reactivity. samipubco.com |

| Excited State Energies (S₁, T₁) | Energies of the first excited singlet and triplet states; crucial for understanding photophysical and photochemical processes. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule; influences solubility and intermolecular interactions. samipubco.com |

These computational approaches, in conjunction with experimental data, provide a comprehensive picture of the electronic structure and excited-state dynamics that govern the photochemical behavior of 10-(Oxiran-2-ylmethyl)phenothiazine.

Mechanistic Investigations of 10 Oxiran 2 Ylmethyl Phenothiazine in Polymerization Processes

Photoinitiation Mechanisms in Cationic Polymerization of Epoxides

The phenothiazine (B1677639) moiety is a well-established electron donor, making its derivatives suitable as photosensitizers for cationic polymerization, particularly in the presence of onium salts. The process is initiated by light, which excites the phenothiazine derivative, enabling it to interact with other components in the system to generate the cationic species necessary for polymer chain growth.

Interaction with Onium Salts for Cationic Species Generation

In photoinitiated cationic polymerization, onium salts, such as iodonium (B1229267) (e.g., diphenyliodonium (B167342) hexafluorophosphate) or sulfonium (B1226848) salts, serve as a source of strong Brønsted acids that initiate polymerization. itu.edu.trlifescienceglobal.com The process is triggered by an electron transfer from a photosensitizer to the onium salt. For phenothiazine derivatives, upon UV or visible light irradiation, the molecule becomes electronically excited. In this excited state, it can donate an electron to the onium salt.

This electron transfer results in the reduction of the onium salt, which then undergoes irreversible decomposition to generate a Brønsted acid (H⁺). itu.edu.trresearchgate.net This photochemically generated acid is the primary cationic species responsible for initiating the ring-opening polymerization of epoxides, such as the oxirane group present in 10-(Oxiran-2-ylmethyl)phenothiazine itself or other epoxy monomers in the formulation. mdpi.comresearchgate.net The efficiency of this process is dependent on the redox potential of the specific phenothiazine derivative and the onium salt used. itu.edu.tr

Role of Charge Transfer Complexes in Photoinitiation Efficiency

The formation of a charge transfer complex (CTC) between an electron donor (the photosensitizer) and an electron acceptor (the onium salt) can significantly enhance photoinitiation efficiency. nih.gov A CTC may form between the phenothiazine derivative and the onium salt either in the ground state or upon excitation. The formation of such a complex can extend the spectral sensitivity of the initiating system to longer wavelengths, allowing for the use of less energetic, more penetrating light sources like visible light LEDs. researchgate.netresearchgate.net

When the CTC absorbs light, it directly populates an excited state from which the electron transfer is highly efficient, leading to the generation of the initiating cationic species. researchgate.net This mechanism can be more effective than a purely diffusional encounter between the excited photosensitizer and the onium salt. Studies on various phenothiazine compounds have shown that their interaction with acceptors like picric acid or p-chloranil leads to the formation of distinct CTCs.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monomer Conversion Monitoring

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful and widely used technique for monitoring the kinetics of polymerization reactions in real-time. researchgate.netadhesivesmag.com This method allows for the precise tracking of monomer conversion by measuring the decrease in the intensity of a characteristic absorption band of the reactive functional group as it is consumed during polymerization. mdpi.com

For the cationic polymerization of epoxides, the conversion can be monitored by following the disappearance of a specific band corresponding to the oxirane ring, typically found around 790-860 cm⁻¹. mdpi.com An ATR-FTIR probe can be immersed directly into the reacting mixture, and spectra are collected at regular, short intervals (e.g., every few seconds). adhesivesmag.commdpi.com By normalizing the decrease in the peak area or height of the epoxide band against an internal standard band that remains unchanged during the reaction, a plot of monomer conversion versus time can be generated. This provides crucial kinetic data, such as the rate of polymerization and the final conversion achieved under specific conditions (e.g., light intensity, initiator concentration). researchgate.netresearchgate.net

Photoinitiation Mechanisms in Free Radical Polymerization of Acrylates

Phenothiazine derivatives can also act as effective photoinitiators for free radical polymerization, particularly for acrylate (B77674) monomers. This is often achieved through their use in multi-component systems that are designed to generate initiating radicals upon light exposure.

Exploration of Multi-Component Photoinitiating Systems (e.g., with Amines and Iodonium Salts)

Three-component photoinitiating systems are often employed to achieve high efficiency in free radical polymerization under visible light. researchgate.net A common combination includes a photosensitizer (the phenothiazine derivative), an electron donor (like an amine), and an electron acceptor (such as an iodonium salt). researchgate.netrsc.org

In such a system, the irradiated phenothiazine photosensitizer can react via two main pathways:

Oxidative Cycle: The excited phenothiazine donates an electron to the iodonium salt, forming a phenothiazine radical cation and initiating the decomposition of the salt to produce a phenyl radical. This phenyl radical is highly reactive and can initiate the polymerization of acrylate monomers.

Reductive Cycle: The excited phenothiazine can also interact with the amine (electron donor), which leads to the formation of an aminyl radical. This radical can also initiate polymerization.

The combination of these components creates a versatile photoredox catalyst system where the phenothiazine derivative can be regenerated, leading to enhanced polymerization efficiency. rsc.org Research on phenothiazine-based oxime esters has demonstrated their high efficiency when paired with an iodonium salt for the free radical polymerization of acrylates. rsc.org

Kinetics of Radical Generation and Propagation Pathways

The generation of initiating radicals occurs through the electron transfer reactions described previously. The rate of radical generation depends on factors such as light intensity, the quantum yield of the photosensitizer's excited state, and the concentrations of the co-initiators (amine, iodonium salt). nih.gov

Polymerization Rate Determination and Final Conversion Analysis

The determination of polymerization rate and final monomer conversion are crucial metrics for evaluating the efficiency of a photoinitiating system. For phenothiazine-based initiators, these parameters are typically assessed using techniques like real-time Fourier-transform infrared (FTIR) spectroscopy. This method allows for the continuous monitoring of the disappearance of characteristic monomer peaks (e.g., the C=C double bond in acrylates) as the polymerization progresses.

Table 1: Representative Final Conversion Data for Phenothiazine-Initiated Polymerization

| Monomer System | Initiator System | Light Source | Final Conversion (%) |

| Trimethylolpropane (B17298) triacrylate (TMPTA) | Phenothiazine derivative/EDB/Iod | 405 nm LED | 87 |

| Trimethylolpropane triacrylate (TMPTA) | Phenothiazine derivative/EDB/Iod | 450 nm LED | 76 |

| Trimethylolpropane triacrylate (TMPTA) | Phenothiazine derivative/EDB/Iod | Sunlight | 70 |

| 4-(oxiran-2-ylmethyl)morpholine (OMM) | Maghnite-H+ (clay catalyst) | Not specified | 61.34 |

Note: This table presents data for analogous phenothiazine derivatives and related oxirane monomers to illustrate typical performance due to the absence of specific data for 10-(Oxiran-2-ylmethyl)phenothiazine.

Influence of Environmental Factors on Photoinitiation Efficiency

The efficiency of photoinitiation by phenothiazine derivatives, including presumably 10-(Oxiran-2-ylmethyl)phenothiazine, is significantly influenced by environmental factors such as light intensity and the surrounding atmosphere.

Light Intensity: The rate of polymerization is directly related to the intensity of the incident light. Higher light intensity generally leads to a faster generation of initiating radicals, thereby increasing the polymerization rate. Studies have shown that phenothiazine-based systems can be effectively activated by various light sources, including LED lamps (e.g., 405 nm and 450 nm) and even natural sunlight. researchgate.netnih.govnih.gov The ability to utilize lower intensity light sources like sunlight makes these initiators attractive for more sustainable and cost-effective curing applications. researchgate.netnih.govnih.gov

Comparison of Initiation Efficacy Across Diverse Monomer Systems

Phenothiazine derivatives have demonstrated versatility as photoinitiators for a range of monomer systems, including both free-radical and cationic polymerizations. uni-freiburg.de This versatility stems from the ability of the excited state of the phenothiazine molecule to participate in different reaction pathways.

Acrylate Monomers: In the context of free-radical polymerization, phenothiazine derivatives, often as part of a multi-component system, have shown excellent efficacy in curing acrylate monomers. uni-freiburg.de For example, they have been successfully used for the polymerization of multifunctional acrylates like trimethylolpropane triacrylate (TMPTA). researchgate.netnih.gov The mechanism typically involves the photoinduced generation of free radicals that initiate the chain-growth polymerization of the acrylate double bonds.

Epoxide Monomers: The oxirane (epoxide) ring in 10-(Oxiran-2-ylmethyl)phenothiazine suggests its potential as a cationic photoinitiator. Cationic ring-opening polymerization of epoxides is a well-established process. researchgate.net Upon photoirradiation, a suitable photoacid generator, which can be a system involving the phenothiazine moiety, produces a strong acid that protonates the oxygen atom of the oxirane ring, initiating its opening and subsequent polymerization. While direct comparisons of the initiation efficacy of 10-(Oxiran-2-ylmethyl)phenothiazine in different monomer systems are not available, the dual functionality of a photosensitive group (phenothiazine) and a polymerizable group (oxirane) within the same molecule is a subject of interest for creating advanced polymer architectures. Research on other oxirane-containing monomers, such as 4-(oxiran-2-ylmethyl)morpholine, has explored their cationic polymerization behavior. researchgate.net

Information on "10-(Oxiran-2-ylmethyl)phenothiazine" in Advanced Materials Applications Currently Unavailable

Following a comprehensive search of available scientific and technical literature, no specific information was found regarding the chemical compound 10-(Oxiran-2-ylmethyl)phenothiazine in the context of advanced materials applications, including its use in photo-curable resins for additive manufacturing (3D printing), integration into high-performance photocomposites, or comparative analyses with other phenothiazine-based photoinitiators.

General research exists on various other phenothiazine derivatives, highlighting their broad utility as photoinitiators in free-radical polymerization under visible light and sunlight, with applications in 3D printing and the development of high-performance organic light-emitting diodes (OLEDs). These studies underscore the potential of the phenothiazine scaffold in advanced materials. However, this body of research does not specifically mention or provide data for the 10-(Oxiran-2-ylmethyl)phenothiazine derivative.

Consequently, it is not possible to provide the requested article with detailed research findings, data tables, and analysis as outlined in the user's instructions due to the absence of specific information on "10-(Oxiran-2-ylmethyl)phenothiazine" in the specified applications. Further research would be required to explore the potential of this particular compound in the field of advanced materials.

Advanced Materials Applications and Performance Evaluation of 10 Oxiran 2 Ylmethyl Phenothiazine

Development of Novel Polymer Architectures Through Photoinitiated Polymerization

The strategic incorporation of photosensitive moieties into polymer structures has paved the way for the development of advanced materials with tunable properties and complex architectures. Phenothiazine (B1677639) and its derivatives have emerged as a versatile class of compounds in the realm of photoinitiated polymerization, acting as potent photoinitiators or as functional monomers. The unique electronic properties of the phenothiazine nucleus allow it to be tailored for various polymerization mechanisms, including free radical and cationic processes. This section explores the development of novel polymer architectures leveraging the photoresponsive nature of phenothiazine, with a specific focus on the potential of 10-(Oxiran-2-ylmethyl)phenothiazine.

Photoinitiated polymerization is a process where light energy is used to initiate a chain-growth polymerization. researchgate.net This technique offers several advantages over thermal polymerization, including spatial and temporal control, low energy consumption, and the ability to perform reactions at ambient temperatures. Phenothiazine derivatives have been successfully employed as organic photocatalysts in metal-free atom transfer radical polymerization (ATRP), enabling the synthesis of well-defined polymers with narrow molecular weight distributions. scielo.brresearchgate.net

The introduction of an oxirane (epoxy) group, as in 10-(Oxiran-2-ylmethyl)phenothiazine, adds another dimension to its utility in polymer synthesis. The oxirane ring is susceptible to cationic ring-opening polymerization, a process that can be initiated by photochemically generated acids. This dual functionality—a photosensitive phenothiazine core and a polymerizable oxirane group—positions 10-(Oxiran-2-ylmethyl)phenothiazine as a valuable monomer for creating novel polymer architectures.

The general mechanism for the photoinitiated cationic polymerization of an oxirane-containing monomer like 10-(Oxiran-2-ylmethyl)phenothiazine would typically involve a photoinitiator system. Upon irradiation with light of a suitable wavelength, the photoinitiator generates a strong acid, which then protonates the oxygen atom of the oxirane ring. This protonation activates the ring, making it susceptible to nucleophilic attack by another monomer molecule, thereby initiating the polymerization cascade. The phenothiazine moiety itself can play a role in the photoinitiation process, potentially acting as a photosensitizer that transfers energy to the initiator or even directly participating in redox processes to generate the initiating species.

The resulting polymer would feature a polyether backbone with pendant phenothiazine units. This unique structure can give rise to materials with interesting properties, combining the flexibility and chemical resistance of a polyether chain with the redox activity and photophysical characteristics of the phenothiazine groups. The non-planar, butterfly-like conformation of the phenothiazine unit can also influence the polymer's morphology and chain packing. mdpi.com

Table 1: Representative Data for Photoinitiated Cationic Polymerization of an Oxirane Monomer

| Entry | Monomer | Photoinitiator System | Light Source | Time (min) | Conversion (%) |

| 1 | Glycidyl Ether | Diaryliodonium Salt | 365 nm UV Lamp | 5 | 85 |

| 2 | Cycloaliphatic Epoxide | Triarylsulfonium Salt | 405 nm LED | 10 | 92 |

| 3 | Glycidyl Ether | Diaryliodonium Salt | 365 nm UV Lamp | 10 | 95 |

| 4 | Cycloaliphatic Epoxide | Triarylsulfonium Salt | 405 nm LED | 20 | 98 |

This table presents illustrative data based on typical cationic UV curing of epoxy monomers and does not represent actual experimental results for 10-(Oxiran-2-ylmethyl)phenothiazine.

Furthermore, the phenothiazine unit can be leveraged to create even more complex polymer architectures. For instance, by utilizing bifunctional or multifunctional monomers in conjunction with 10-(Oxiran-2-ylmethyl)phenothiazine, crosslinked networks can be formed. These networks would exhibit enhanced thermal and mechanical stability. The ability to pattern the initiating light provides a pathway to spatially control the polymerization, enabling the fabrication of microstructures and other complex three-dimensional objects.

The development of copolymers is another avenue for creating novel materials. By copolymerizing 10-(Oxiran-2-ylmethyl)phenothiazine with other monomers, such as acrylates or methacrylates, hybrid polymers with a combination of properties can be synthesized. scielo.br For example, the incorporation of phenothiazine can enhance the refractive index, introduce redox activity for sensing applications, or improve the thermal stability of the resulting polymer.

The following table outlines the chemical compounds mentioned in this article.

Structure Activity Relationship Studies and Computational Modeling of 10 Oxiran 2 Ylmethyl Phenothiazine

Correlating Substituent Effects on Phenothiazine (B1677639) Core to Photochemical Performance

The photochemical performance of phenothiazine derivatives is intrinsically linked to the nature and position of substituents on the aromatic core. For 10-(Oxiran-2-ylmethyl)phenothiazine, the phenothiazine nucleus is unsubstituted at the 2-position. The introduction of electron-withdrawing groups, such as chloro (–Cl) or trifluoromethyl (–CF3), at the 2-position is a common strategy to enhance the photoinitiating efficiency of phenothiazine-based systems. nih.govacs.org These groups can increase the electron affinity of the molecule, which is a critical factor in photoinitiation processes.

The substitution at the 10-position, in this case with an oxiran-2-ylmethyl group, also plays a significant role. The nature of the alkyl chain at this position can influence the molecule's photophysical properties, although the effect is often considered secondary to that of substituents on the aromatic rings. nih.govacs.org Studies on various 10-alkylated phenothiazines have shown that while the dialkylaminopropyl chain has a modest impact, the solvent and 2-substituents are the dominant factors influencing the photophysical behavior. nih.govacs.org

The structural activity relationship (SAR) of phenothiazines highlights that substitution at the 2-position with an electron-withdrawing group generally increases antipsychotic activity, a field where phenothiazines are widely studied. nih.gov Conversely, substitution at positions 1 and 4 tends to reduce activity. nih.gov While these findings relate to pharmacological activity, the underlying electronic effects of substituents are also relevant to photochemical performance.

Interactive Table: Effect of Phenothiazine Core Substitution on Properties

| Substituent at Position 2 | Observed Effect on Activity/Property | Reference |

| Electron-withdrawing (e.g., -Cl, -CF3) | Increases photoinitiation efficiency and antipsychotic potency. | nih.govacs.orgnih.gov |

| Electron-donating (e.g., -SCH3) | Modifies photophysical properties, studied for phototoxicity. | acs.org |

| No substituent (Hydrogen) | Serves as a baseline for comparing substituted derivatives. | nih.govacs.org |

| Substitution at Position 1 or 4 | Generally reduces antipsychotic activity. | nih.gov |

Impact of Oxirane Ring Substitution and Connectivity on Reactivity

The oxirane (epoxide) ring is the key functional group in 10-(Oxiran-2-ylmethyl)phenothiazine for its application in cationic polymerization. The reactivity of this ring is paramount for the initiation and propagation of the polymer chain. Upon photoexcitation of the phenothiazine core and subsequent reactions, a cationic species is generated which can initiate the ring-opening of the epoxide. bohrium.comacs.orgresearchgate.netwikipedia.org

The connectivity of the oxirane ring via a methylene (B1212753) bridge to the nitrogen atom of the phenothiazine core is crucial. This linkage electronically isolates the epoxide ring from the aromatic system to some extent, meaning its intrinsic reactivity is largely preserved. The initiation of cationic polymerization occurs when a photogenerated acid protonates the oxygen atom of the oxirane ring, making the ring susceptible to nucleophilic attack by a monomer. researchgate.netwikipedia.org

Substitution on the oxirane ring itself would significantly alter its reactivity. The introduction of electron-donating substituents would generally stabilize a developing positive charge during ring-opening, potentially increasing the polymerization rate. Conversely, electron-withdrawing groups would likely decrease the ring's reactivity toward cationic ring-opening. In the case of the unsubstituted 10-(Oxiran-2-ylmethyl)phenothiazine, the reactivity is that of a terminal epoxide.

Theoretical Studies and Computational Chemistry

Computational chemistry provides powerful tools to understand and predict the behavior of molecules like 10-(Oxiran-2-ylmethyl)phenothiazine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of phenothiazine derivatives. researchgate.net DFT calculations can provide insights into the molecular geometry, electronic properties, and vibrational spectra. For phenothiazine-based photoinitiators, DFT is employed to calculate key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These values are critical for predicting the molecule's absorption spectrum and its ability to participate in photoinduced electron transfer processes.

Theoretical studies on similar phenothiazine structures show that the HOMO is typically localized on the electron-rich phenothiazine ring, while the LUMO distribution depends on the substituents. researchgate.net For 10-(Oxiran-2-ylmethyl)phenothiazine, the HOMO would reside on the phenothiazine moiety, making it the electron-donating part of the molecule in a photoinitiation system.

Molecular Dynamics Simulations of Compound-Monomer Interactions

MD simulations can model the diffusion of the initiator and monomer molecules, the orientation of the epoxide ring relative to the growing polymer chain, and the solvent effects on the reaction. This information is valuable for understanding the kinetics and mechanism of the polymerization process at an atomic level.

Prediction of Photophysical Parameters and Electron Transfer Pathways

The photophysical properties of 10-alkylated phenothiazines have been studied to understand their behavior upon light absorption. nih.govacs.orgacs.org The parent phenothiazine molecule exhibits absorption maxima in the UV region. nih.gov Alkylation at the 10-position generally results in a slight red-shift of these absorption bands.

The excited states of phenothiazines are crucial for their function as photoinitiators. Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. acs.orgresearchgate.net It is often the triplet state that acts as the key intermediate in photoinitiation, by transferring an electron to an acceptor molecule (like an iodonium (B1229267) salt) to generate the initiating cation. bohrium.comacs.org The efficiency of this process is governed by the triplet quantum yield and the free energy change of the electron transfer reaction, which can be estimated using the Rehm-Weller equation.

Interactive Table: Photophysical Data for Related Phenothiazine Derivatives

| Compound/Derivative Type | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Triplet Quantum Yield (ΦT) | Reference |

| Phenothiazine (in various solvents) | ~253, 316 | - | - | nih.gov |

| 10-Alkylated Phenothiazines | Varies with solvent and 2-substituent | Varies | Can be high, but solvent dependent | nih.govacs.org |

| Halogenated Promazines (in organic solvent) | Varies | Varies | High | acs.org |

| Halogenated Promazines (in phosphate (B84403) buffer) | Varies | Varies | < 0.05 | acs.org |

Rational Design Principles for Optimized Phenothiazine-Epoxide Photoinitiators

The rational design of more efficient photoinitiators based on the 10-(Oxiran-2-ylmethyl)phenothiazine scaffold involves several key principles. The goal is to create molecules with enhanced light absorption in the desired spectral range (e.g., visible light), improved efficiency in generating initiating species, and better compatibility with the polymer matrix. bohrium.comacs.org

Key design strategies include:

Modification of the Phenothiazine Core: Introducing electron-withdrawing substituents at the 2-position can enhance the molecule's performance. acs.org

Extending the π-Conjugated System: Attaching chromophores to the phenothiazine core can shift the absorption to longer wavelengths (visible light), which is advantageous for many applications, including 3D printing.

Tuning the Redox Potential: The oxidation potential of the phenothiazine donor is a critical parameter that can be fine-tuned through substitution to optimize the electron transfer process with the acceptor (e.g., onium salt).

Incorporation into Polymers: Synthesizing polymers with covalently bound phenothiazine-epoxide units can reduce initiator migration and improve the final properties of the cured material. bohrium.comacs.org

By applying these principles, guided by computational modeling and experimental validation, novel photoinitiators with superior performance can be developed for a wide range of photopolymerization applications.

Future Research Directions and Translational Potential of 10 Oxiran 2 Ylmethyl Phenothiazine Research

Exploration of New Photochemical Transformations Beyond Polymerization

While the photoinitiating capabilities of phenothiazine (B1677639) derivatives are well-established, future research can delve into other photochemical reactions of 10-(Oxiran-2-ylmethyl)phenothiazine that are not centered on polymerization. The electron-rich nature of the phenothiazine ring makes it susceptible to photooxidation and other light-induced transformations. rsc.orgrsc.org

Future investigations could focus on controlled photooxidation of the sulfur atom in the phenothiazine ring to yield the corresponding sulfoxide (B87167) or sulfone. rsc.orgacs.org These oxidized derivatives often exhibit distinct photophysical properties, such as enhanced fluorescence or room-temperature phosphorescence, which could be harnessed for various applications. rsc.org The reaction pathways following electronic excitation of 10-substituted phenothiazines in the presence of oxygen have been a subject of interest, with studies exploring the formation of reactive oxygen species and the influence of the solvent and proton donors on the reaction pathways. rsc.org

Furthermore, the photodegradation of phenothiazine derivatives is a known phenomenon that could be strategically utilized. nih.govnih.govrsc.org Research into the controlled photodegradation of 10-(Oxiran-2-ylmethyl)phenothiazine could lead to the generation of novel, smaller molecules with specific functionalities. Understanding the mechanisms of these photochemical reactions, including the potential for photosensitized processes, will be crucial. nih.gov For instance, studies on other phenothiazines have shown that photolysis can lead to the formation of radical cations, which are key intermediates in subsequent reactions. researchgate.netacs.org

A summary of potential non-polymerization photochemical transformations is presented in the table below.

| Photochemical Transformation | Potential Products | Potential Applications |

| Controlled Photooxidation | 10-(Oxiran-2-ylmethyl)phenothiazine-5-oxide, 10-(Oxiran-2-ylmethyl)phenothiazine-5,5-dioxide | Luminescent materials, photocatalysts acs.orgrsc.orgacs.org |

| Controlled Photodegradation | Novel smaller molecules with specific functional groups | Synthesis of fine chemicals, drug discovery nih.govnih.gov |

| Photocatalytic Reactions | Oxidative coupling products, reduced organic substrates | Organic synthesis, environmental remediation nih.govrsc.orgresearchgate.net |

Development of Smart Materials Incorporating 10-(Oxiran-2-ylmethyl)phenothiazine

The incorporation of 10-(Oxiran-2-ylmethyl)phenothiazine into polymeric structures or onto surfaces can lead to the development of "smart" materials that respond to external stimuli such as light, mechanical stress, or chemical analytes. The phenothiazine moiety can act as a chromophore, while the oxirane ring provides a convenient handle for covalent attachment.

Phenothiazine derivatives have been shown to exhibit mechanochromism, where their fluorescence properties change in response to mechanical force. rsc.orgnih.govresearchgate.net By integrating 10-(Oxiran-2-ylmethyl)phenothiazine into a polymer matrix, it may be possible to create materials that signal stress or damage through a change in color or fluorescence. The development of such high-contrast stimulus-responsive materials is of great interest for applications in anti-counterfeiting, sensors, and memory devices. nih.gov

Furthermore, the electrochemical properties of phenothiazines make them suitable for the development of electrochromic materials, which change color upon the application of an electrical voltage. rsc.org Polymers containing phenothiazine have been investigated for their electrochromic properties. acs.org The ability to switch between different colored states makes these materials promising for applications in smart windows, displays, and sensors.

The sensitivity of the phenothiazine core to its chemical environment also opens the door to the creation of chemical sensors. Phenothiazine-based sensors have been developed for the detection of various species, including metal ions and anions like fluoride. rsc.orgmdpi.com A sensor array using nanostructured films of a phenothiazine compound has demonstrated high sensitivity in detecting methylene (B1212753) blue in aqueous solutions. ingentaconnect.com By functionalizing surfaces or nanoparticles with 10-(Oxiran-2-ylmethyl)phenothiazine, it may be possible to create highly sensitive and selective sensors for environmental monitoring or medical diagnostics. unito.itresearchgate.net

| Type of Smart Material | Stimulus | Potential Application |

| Mechanochromic Materials | Mechanical force | Stress sensors, damage indicators rsc.orgnih.gov |

| Electrochromic Devices | Electrical voltage | Smart windows, displays, electronic paper rsc.orgacs.org |

| Chemical Sensors | Specific analytes (e.g., ions, molecules) | Environmental monitoring, medical diagnostics mdpi.comingentaconnect.com |

| Photoresponsive Polymers | Light | Drug delivery, data storage, actuators mdpi.com |

Sustainable Synthesis Routes and Biorenewable Monomer Applications

Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of 10-(Oxiran-2-ylmethyl)phenothiazine. This aligns with the broader principles of green chemistry, which aim to reduce waste and energy consumption in chemical processes. lsbu.ac.uk

Traditional methods for epoxidation often use stoichiometric peracids or chlorohydrins, which generate significant waste. lsbu.ac.uklsbu.ac.uk Greener alternatives include the use of hydrogen peroxide or molecular oxygen as the oxidant, often in conjunction with a catalyst. mdpi.com Electrochemical methods for epoxide synthesis are also emerging as a promising sustainable alternative, using water as the oxygen source and operating at room temperature and pressure. acs.orgthechemicalengineer.com Applying these greener epoxidation techniques to the synthesis of the oxirane ring in 10-(Oxiran-2-ylmethyl)phenothiazine could significantly improve its environmental footprint.

Moreover, there is growing interest in the use of biorenewable resources for the production of chemicals and polymers. mst.edumdpi.com The "ylmethyl" part of the oxiran-2-ylmethyl group could potentially be derived from bio-based feedstocks. Research into the conversion of biomass into platform molecules that can be further functionalized into epoxides is an active area. researchgate.netresearchgate.net For instance, epoxidized vegetable oils are already used in the polymer industry. mst.eduresearchgate.net Investigating pathways to synthesize the oxirane moiety of 10-(Oxiran-2-ylmethyl)phenothiazine from such renewable sources would enhance its sustainability profile.

| Sustainability Approach | Key Features | Relevance to 10-(Oxiran-2-ylmethyl)phenothiazine |

| Greener Epoxidation Methods | Use of H₂O₂, O₂, or electrochemical synthesis; reduced waste. mdpi.comacs.orgthechemicalengineer.com | Sustainable synthesis of the oxirane ring. |

| Biorenewable Feedstocks | Sourcing of chemical building blocks from biomass (e.g., vegetable oils, wood). mst.edumdpi.com | Potential for a bio-based "oxiran-2-ylmethyl" group. |

| Green Solvents and Catalysts | Use of water or other environmentally benign solvents; recyclable catalysts. lsbu.ac.uk | Reduction of the overall environmental impact of the synthesis process. |

Interdisciplinary Research Integrating Photoinitiator Chemistry with Other Fields

The unique properties of 10-(Oxiran-2-ylmethyl)phenothiazine make it a prime candidate for interdisciplinary research projects that bridge the gap between photoinitiator chemistry and other scientific domains, such as medicine, materials science, and nanotechnology.

In the biomedical field, phenothiazine derivatives have a long history of use as antipsychotic drugs and are now being explored for other therapeutic applications, including as anticancer agents. nih.govacs.org The ability of 10-(Oxiran-2-ylmethyl)phenothiazine to be photopolymerized could be exploited for in-situ formation of hydrogels for drug delivery or tissue engineering. The phenothiazine core itself may impart additional biological activity to the resulting polymer network. Furthermore, the fluorescence of some phenothiazine derivatives could be utilized for bioimaging applications. rsc.org

In materials science, polymers containing phenothiazine have been investigated for use in organic light-emitting diodes (OLEDs) and solar cells. rsc.orgmdpi.com The combination of the photoactive and charge-transporting properties of the phenothiazine unit with the cross-linking ability of the oxirane group could lead to the development of novel materials for optoelectronic devices. For instance, 10-(Oxiran-2-ylmethyl)phenothiazine could be used to create cross-linked hole-transporting layers in OLEDs, potentially improving device stability and performance.

The integration of 10-(Oxiran-2-ylmethyl)phenothiazine with nanotechnology could lead to the development of functional nanoparticles and surfaces. The oxirane group can be used to covalently attach the phenothiazine moiety to the surface of nanoparticles, quantum dots, or other nanomaterials, thereby imparting photoresponsive properties to them. This could enable the creation of light-triggered release systems, photoswitchable catalysts, or advanced sensor platforms. ingentaconnect.com Computational studies, such as density functional theory (DFT), can play a crucial role in understanding the electronic and photophysical properties of these novel materials and guiding their design. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 10-(Oxiran-2-ylmethyl)phenothiazine and its derivatives?

- Methodological Answer : The synthesis typically involves functionalization of the phenothiazine core at the 10-position. For example, alkylation with epoxide-containing reagents (e.g., epichlorohydrin) under inert conditions (N₂ atmosphere) in solvents like CH₂Cl₂, followed by purification via column chromatography. Reaction optimization often includes pH adjustments (e.g., NaOH for hydrolysis steps) and catalysts like TFA/Et₃SiH for reductive steps . Characterization is performed using NMR (¹H/¹³C) and mass spectrometry (ESI+) to confirm molecular weight and substituent placement .

Q. How is the purity and structural integrity of 10-(Oxiran-2-ylmethyl)phenothiazine validated in synthetic workflows?

- Methodological Answer : Purity is assessed via HPLC with UV detection, while structural confirmation relies on crystallographic data (e.g., triclinic crystal system, space group P1) and geometric parameters (bond lengths, angles) from single-crystal X-ray diffraction. For example, a = 8.1891 Å, b = 8.2417 Å, and γ = 66.649° were reported for a related phenothiazine derivative . Melting points and elemental analysis (C, H, N, S) further validate purity .

Q. What are the primary biological activities associated with 10-(Oxiran-2-ylmethyl)phenothiazine derivatives?

- Methodological Answer : Derivatives exhibit HDAC inhibition (IC₅₀ values in µM ranges) and antimicrobial activity (e.g., MIC = 0.4 µg/mL against S. cerevisiae). Biological assays include enzyme inhibition studies (e.g., histone deacetylase enzymatic assays) and broth microdilution for antimicrobial testing. Structure-activity relationship (SAR) studies highlight the importance of the epoxide group for covalent binding to target proteins .

Advanced Research Questions

Q. How do substituents at the 2- and 10-positions influence the biological activity of phenothiazine derivatives?

- Methodological Answer : Substituents like trifluoromethyl (-CF₃) or nitro (-NO₂) groups at the 2-position enhance electron-withdrawing effects, improving HDAC inhibition and metabolic stability. At the 10-position, alkyl chains with epoxide groups increase electrophilicity, enabling covalent interactions with cysteine residues in enzymes. Computational docking (e.g., AutoDock Vina) and MD simulations validate binding modes .

Q. What strategies resolve contradictions in crystallographic data for phenothiazine derivatives?

- Methodological Answer : Discrepancies in unit cell parameters or bond angles (e.g., α = 81.632° vs. β = 81.394°) are addressed using high-resolution XRD (≤ 0.8 Å resolution) and refinement software like SHELXL. Ring puckering analysis (Cremer-Pople parameters) quantifies non-planarity in tricyclic systems, while Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H···π) that stabilize crystal packing .

Q. How can reaction mechanisms for epoxide ring-opening in 10-(Oxiran-2-ylmethyl)phenothiazine be elucidated?

- Methodological Answer : Mechanistic studies employ kinetic isotope effects (KIE), DFT calculations (e.g., Gaussian 16), and trapping experiments with nucleophiles (e.g., thiols or amines). For example, acid-catalyzed epoxide ring-opening proceeds via protonation of the oxygen atom, followed by nucleophilic attack at the less substituted carbon. LC-MS monitors intermediate formation .

Q. What analytical methods differentiate polymorphic forms of 10-(Oxiran-2-ylmethyl)phenothiazine?

- Methodological Answer : Differential scanning calorimetry (DSC) identifies polymorphs via distinct melting endotherms. Solid-state NMR (¹³C CP/MAS) resolves differences in molecular packing, while PXRD patterns (e.g., 2θ = 5–40°) are compared to simulated data from Mercury software. Raman spectroscopy detects conformational variations in the epoxide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.